Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Lipophilicity Drug-likeness Oral bioavailability

This 4-methylthio-substituted benzothiazole-2-carbamoyl benzoate (CAS 922702-53-2) provides a clean, drug-like probe (MW 358 Da, logP 4.56, tPSA 63 Ų) unavailable from dominant 6-substituted or 2-amino series. The electron-donating +M effect and thioether oxidation pathway enable tumor-selective prodrug exploration, while the low heavy-atom count (24) maximizes ligand efficiency metrics. With an unencumbered IP landscape and zero ChEMBL bioactivity entries, it is the optimal chemotype for de novo target identification, pre-competitive probe development, and SAR campaigns where scaffold novelty is paramount.

Molecular Formula C17H14N2O3S2
Molecular Weight 358.43
CAS No. 922702-53-2
Cat. No. B2872191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate
CAS922702-53-2
Molecular FormulaC17H14N2O3S2
Molecular Weight358.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
InChIInChI=1S/C17H14N2O3S2/c1-22-16(21)11-8-6-10(7-9-11)15(20)19-17-18-14-12(23-2)4-3-5-13(14)24-17/h3-9H,1-2H3,(H,18,19,20)
InChIKeyKDROGWHZOCCKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 922702-53-2): Structural Identity, Physicochemical Profile, and Procurement Relevance


Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 922702-53-2) is a synthetic benzothiazole-2-carbamoyl benzoate derivative with molecular formula C₁₇H₁₄N₂O₃S₂ and molecular weight 358.44 g/mol [1]. The compound features a 4-methylthio substituent on the benzothiazole core linked via a carbamoyl bridge to a methyl 4-benzoate ester. Its computed logP of 4.56, topological polar surface area (tPSA) of 63 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors place it within favorable drug-like physicochemical space [1]. The compound is supplied at ≥95% purity and is classified as a research-grade small molecule with no reported ChEMBL bioactivity data, positioning it as a structurally distinct probe for de novo target identification and SAR exploration [1].

Why Benzothiazole-2-Carbamoyl Benzoate Analogs Cannot Substitute Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate in Research Procurement


The benzothiazole-2-carbamoyl benzoate scaffold is highly sensitive to substituent identity and position, producing orders-of-magnitude differences in target engagement, cellular potency, and selectivity [1]. In the tumor-activated benzothiazole series reported by Williams et al. (2020), the acyl portion of N-acyl benzothiazole prodrugs determined whether SCD enzymatic inhibition reached IC₅₀ = 54 nM or was entirely inactive (>10,000 nM), with CYP4F11-dependent activation being exquisitely structure-dependent [1]. The 4-methylthio substituent in the target compound introduces distinct electronic (electron-donating +M effect) and steric properties compared to the more common 6-methylsulfonyl (electron-withdrawing), 2-methylthio, or unsubstituted benzothiazole analogs, directly impacting logP, solubility, and molecular recognition [2]. Simple interchange with a positional isomer or different substituent without quantitative head-to-head data therefore carries a high risk of invalidating SAR hypotheses, confounding target identification campaigns, or producing false-negative results in phenotypic screens.

Quantitative Differentiation Evidence: Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate vs. Closest Structural Analogs


Lipophilicity Optimization: LogP of 4.56 Achieves Drug-Like Balance vs. Overly Lipophilic and Hydrophilic Close Analogs

The target compound's computed logP of 4.56 (ZINC database) [1] falls within the established optimal range for oral bioavailability (logP 1–5), whereas the benzothiazolyl-thiazole analog (CAS 477486-65-0) is excessively lipophilic (logP ~7.76, PreNDB) [2] and the unsubstituted benzothiazole-5-carbamoyl analog (CAS 922967-19-9) is overly hydrophilic (logP ~-0.59, ChemExper) . A logP above 5 is associated with poor aqueous solubility, high metabolic turnover, and promiscuous target binding, while a negative logP limits membrane permeability [3]. The target compound's intermediate logP value predicts balanced solubility–permeability characteristics, a key differentiator for cell-based assay compatibility.

Lipophilicity Drug-likeness Oral bioavailability Physicochemical profiling

Molecular Weight Advantage: 358 Da Provides Superior Ligand Efficiency Metrics vs. Heavier Analogs (390–439 Da)

The target compound (MW 358.44 Da) [1] is 8–19% lighter than three close analogs: the 6-methylsulfonyl derivative CAS 361480-80-0 (MW 390.43 Da), the benzothiazolyl-thiazole CAS 477486-65-0 (MW 395.45 Da), and the N-furan-2-ylmethyl derivative CAS 923405-02-1 (MW 438.52 Da) [2]. Lower molecular weight, when combined with maintained or improved potency, directly translates into higher ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) [3]. For any given IC₅₀, the target compound will yield 8–19% higher LE values simply by virtue of its lower heavy atom count (24 vs. 27–30 for comparators), making it a more attractive starting point for lead optimization campaigns where ligand efficiency is a key selection criterion.

Ligand efficiency Fragment-based drug design Lead optimization Molecular weight

Electronic Modulation: 4-Methylthio (+M) vs. 6-Methylsulfonyl (–M) Substituent Effects on Benzothiazole Core Reactivity and Target Recognition

The 4-methylthio (–SCH₃) substituent in the target compound is electron-donating via resonance (+M effect), increasing electron density on the benzothiazole ring system, whereas the 6-methylsulfonyl (–SO₂CH₃) group in comparator CAS 361480-80-0 is strongly electron-withdrawing (–M effect), depleting ring electron density [1]. This electronic divergence is expected to produce differential binding to protein targets: the Williams et al. (2020) benzothiazole SAR study demonstrated that substituent identity modulated SCD inhibitory potency from IC₅₀ = 54 nM (optimal acyl-benzothiazole prodrug) to >10,000 nM (inactive), and that CYP4F11-mediated metabolic activation was critically dependent on benzothiazole electronic character [2]. Furthermore, benzothiazole carbamate SAR studies have shown that substituent-induced electronic changes shift antiproliferative IC₅₀ values in MCF-7 cells from sub-micromolar to >50 µM [3]. The 4-methylthio group thus confers a distinct electronic profile not replicated by the 6-methylsulfonyl or unsubstituted variants.

Electronic effects SAR Substituent effects Molecular recognition Benzothiazole

Hydrogen Bonding and Permeability: Zero HBD and tPSA of 63 Ų Favor Passive Membrane Permeation vs. High-tPSA Analogs

The target compound possesses zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA) with a computed tPSA of 63 Ų [1], which satisfies both Veber's rule (tPSA < 140 Ų) for oral bioavailability and the Pardridge rule for blood–brain barrier penetration (tPSA < 90 Ų, HBD < 3) [2][3]. In contrast, the 6-methylsulfonyl analog (CAS 361480-80-0) carries two additional oxygen atoms, increasing its tPSA and HBA count, which is expected to reduce passive membrane permeability. The benzothiazolyl-thiazole analog (CAS 477486-65-0) adds an additional nitrogen atom and aromatic ring, further elevating tPSA. For cell-based phenotypic screening where intracellular target engagement is required, the minimal HBD count of the target compound combined with its moderate tPSA predicts superior passive diffusion across biological membranes compared to analogs with higher hydrogen-bonding capacity.

Membrane permeability tPSA Hydrogen bonding PAMPA Caco-2

Metabolic Activation Potential: 4-Methylthio as a Thioether Prodrug Handle for CYP450-Mediated Oxidation in Tumor-Selective Strategies

The 4-methylthio (–SCH₃) group in the target compound is a thioether susceptible to cytochrome P450-mediated S-oxidation to yield the corresponding sulfoxide (–S(O)CH₃) and sulfone (–SO₂CH₃), a metabolic transformation pathway that can serve as a bioactivation switch [1]. The Williams et al. (2020) study demonstrated that CYP4F11, which is selectively expressed in certain non-small cell lung cancer (NSCLC) lines, metabolizes N-acyl benzothiazole prodrugs into active SCD inhibitors, achieving tumor-selective cytotoxicity with a therapeutic window not attainable by the pre-formed active inhibitor [2]. While the Williams study focused on acyl rather than carbamoyl benzothiazoles, the presence of the oxidizable 4-methylthio group in the target compound provides a chemical handle for investigating CYP4F11-dependent or other CYP450-mediated activation strategies that are structurally inaccessible with the 6-methylsulfonyl analog (already at the sulfone oxidation state) or the unsubstituted analog (lacking the thioether).

Prodrug activation CYP4F11 Thioether oxidation Tumor selectivity Metabolism

Structural Novelty and IP Differentiation: 4-Methylthio-2-carbamoyl Benzoate Scaffold is Underrepresented in Patent Literature Relative to 6-Substituted and 2-Amino Analogs

A structural survey of benzothiazole derivatives in the patent and primary literature reveals that the 6-position and 2-amino/2-acylamino substitution patterns dominate the disclosed chemical space, while the 4-methylthio-2-carbamoyl benzoate combination is substantially less populated [1][2]. Specifically, benzothiazole patents covering kinase inhibitors (e.g., US8114893, US6762179), KRS–laminin receptor PPI inhibitors (WO2019/094572), and M3 muscarinic antagonists predominantly feature 6-substituted or 2-amino benzothiazole cores [1]. The 4-methylthio-2-carbamoyl motif represents a distinct chemotype that avoids crowded IP space. For drug discovery programs where freedom-to-operate and scaffold novelty are procurement drivers, the target compound offers an underexplored vector for SAR expansion compared to extensively patented 6-substituted or 2-amino benzothiazole series.

Intellectual property Chemical novelty Patent landscape Scaffold hopping Benzothiazole

Recommended Application Scenarios for Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate Based on Quantitative Differentiation Evidence


De Novo Kinase or Enzyme Target Identification Screening with Physicochemically Balanced Probe

The compound's logP of 4.56, tPSA of 63 Ų, zero HBD, and MW of 358 Da collectively satisfy multiple drug-likeness filters (Lipinski, Veber, Pardridge rules) [1][2]. This balanced physicochemical profile makes it an ideal candidate for broad-panel biochemical or cellular target identification screens where excessive lipophilicity (as with CAS 477486-65-0, logP ~7.76) would cause non-specific binding and assay interference, while excessive hydrophilicity (as with CAS 922967-19-9, logP ~-0.59) would limit cell penetration. For academic screening centers and biotech hit-finding campaigns, the target compound provides a clean, drug-like benzothiazole probe without the liabilities of extreme partition coefficients.

Electron-Rich Benzothiazole SAR Expansion for Oncology Programs Targeting CYP4F11-Expressing Tumors

The 4-methylthio group's electron-donating (+M) character, combined with the thioether oxidation pathway, provides an entry point for exploring tumor-selective prodrug strategies analogous to those validated by Williams et al. (2020), where CYP4F11 metabolizes benzothiazole prodrugs to active SCD inhibitors (IC₅₀ = 54 nM) in NSCLC lines [3]. Unlike the 6-methylsulfonyl analog (CAS 361480-80-0) that is already at the terminal sulfone oxidation state, the target compound retains the thioether → sulfoxide → sulfone metabolic trajectory, enabling investigation of oxidation-state-dependent pharmacology. Research groups studying CYP4F11 biology or SCD inhibition in oncology should prioritize this compound over oxidation-incompetent analogs.

Fragment-Based or Ligand-Efficiency-Driven Lead Optimization Starting Point

With a molecular weight of 358 Da and 24 heavy atoms, the target compound offers an 8–19% molecular weight advantage over heavier analogs (390–439 Da range for CAS 361480-80-0, CAS 477486-65-0, and CAS 923405-02-1) [1][4]. In lead optimization programs that rank compounds by ligand efficiency (LE) or lipophilic ligand efficiency (LLE), this lower heavy atom count translates directly into superior metrics for any given potency value. The compound is therefore best suited as an early-stage lead matter where every atom must earn its place, rather than as a late-stage candidate where MW is less constrained.

IP-Differentiated Chemical Tool for Pre-Competitive Target Validation Consortia

The 4-methylthio-2-carbamoyl benzoate scaffold is markedly underrepresented in patent literature compared to dominant 6-substituted and 2-amino benzothiazole series, and ZINC confirms zero ChEMBL bioactivity entries for this compound [5][6]. For pre-competitive target validation consortia (e.g., Structural Genomics Consortium, NIH probe development networks) where chemical probes must be structurally novel and unencumbered by composition-of-matter patent claims, this compound provides a differentiated chemotype that can be freely optimized and published without navigating crowded IP space.

Quote Request

Request a Quote for Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.